ALPHA-CAROTENE

Description

Properties

IUPAC Name |

1,3,3-trimethyl-2-[3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohex-2-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-23,25-28,37H,15-16,24,29-30H2,1-10H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVAOWXLWRTKGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864072 | |

| Record name | 4',5'-Didehydro-5',6'-dihydro-beta,beta-carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Chemical Structure and Properties of Alpha-Carotene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-carotene (B108777), a prominent member of the carotenoid family, is a lipophilic pigment abundant in various fruits and vegetables. As a provitamin A carotenoid, it serves as a precursor to retinol, essential for vision, immune function, and cellular differentiation. Beyond its role as a vitamin A source, alpha-carotene exhibits potent antioxidant properties, contributing to the mitigation of oxidative stress implicated in numerous chronic diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of alpha-carotene. Detailed experimental protocols for its extraction, quantification, and in vitro evaluation are presented, alongside an exploration of its modulation of key cellular signaling pathways, including PI3K/Akt, MAPK, and Nrf2. This document is intended to serve as a valuable resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

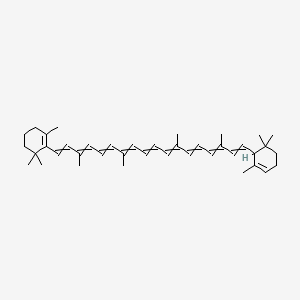

Alpha-carotene is a tetraterpenoid hydrocarbon characterized by a polyene chain of conjugated double bonds, which is responsible for its characteristic color and antioxidant activity. Its structure consists of a β-ionone ring at one end and an α-ionone ring at the other.

Figure 1: Chemical Structure of Alpha-Carotene.

Table 1: Physicochemical Properties of Alpha-Carotene

| Property | Value | Reference(s) |

| Molecular Formula | C₄₀H₅₆ | [1] |

| Molar Mass | 536.87 g/mol | [1] |

| Appearance | Deep purple prisms or polyhedra | [2] |

| Melting Point | 187.5 °C | [1] |

| Solubility | Practically insoluble in water; Freely soluble in carbon disulfide and chloroform; Soluble in ether and benzene; Slightly soluble in petroleum ether and alcohol. | [2] |

| Absorption Maxima (in Chloroform) | 454 nm, 485 nm | [2] |

| Absorption Maxima (in Hexane) | 422 nm, 444 nm, 473 nm | N/A |

| Optical Rotation | [α]D +385° (in benzene) | [2] |

Biological Properties and Activities

Alpha-carotene exhibits a range of biological activities that are beneficial to human health.

Provitamin A Activity

Alpha-carotene is a precursor to vitamin A (retinol).[3] In the body, it can be cleaved by the enzyme β-carotene 15,15'-monooxygenase 1 (BCO1) to yield one molecule of retinol.[3] Retinol is crucial for vision, immune function, cell growth, and differentiation.[3] The vitamin A activity of alpha-carotene is considered to be about half that of beta-carotene (B85742).[4]

Antioxidant Activity

The conjugated double bond system in the polyene chain of alpha-carotene allows it to effectively quench singlet oxygen and scavenge other reactive oxygen species (ROS).[5] This antioxidant activity helps protect cells from oxidative damage to lipids, proteins, and DNA, which is implicated in the pathogenesis of various chronic diseases.[5]

Anti-Cancer Potential

Epidemiological studies have suggested an inverse association between the consumption of carotenoid-rich foods and the risk of certain cancers.[6] While research on alpha-carotene is less extensive than on other carotenoids, some studies indicate its potential to inhibit the growth of cancer cells.[6] This effect may be attributed to its antioxidant properties and its ability to modulate cell signaling pathways involved in cell proliferation and apoptosis.[7]

Cardiovascular Health

Higher dietary intake and circulating levels of alpha-carotene have been associated with a reduced risk of cardiovascular disease (CVD).[8] Its antioxidant and anti-inflammatory properties are thought to contribute to this protective effect by inhibiting the oxidation of low-density lipoprotein (LDL) cholesterol, a key event in the development of atherosclerosis.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of alpha-carotene.

Extraction of Alpha-Carotene from Carrots

This protocol describes a standard solvent extraction method for obtaining alpha-carotene from carrots.

Materials:

-

Fresh carrots

-

Petroleum ether (or hexane)

-

Anhydrous sodium sulfate (B86663)

-

Mortar and pestle or blender

-

Separatory funnel

-

Rotary evaporator

-

Whatman No. 1 filter paper

Procedure:

-

Sample Preparation: Wash and peel fresh carrots. Grate or chop them into small pieces.

-

Homogenization: Homogenize 10 g of the carrot sample with 50 mL of acetone using a mortar and pestle or a blender until a uniform slurry is obtained.

-

Extraction: Filter the slurry through Whatman No. 1 filter paper into a flask. Repeat the extraction of the residue with 25 mL of acetone twice to ensure complete extraction of the pigments.

-

Partitioning: Combine the acetone extracts and transfer them to a separatory funnel. Add 50 mL of petroleum ether and 50 mL of distilled water. Shake the funnel gently to partition the carotenoids into the petroleum ether layer.

-

Washing: Discard the lower aqueous layer. Wash the upper petroleum ether layer with 50 mL of distilled water two to three times to remove residual acetone.

-

Drying: Pass the petroleum ether extract through a funnel containing anhydrous sodium sulfate to remove any remaining water.

-

Concentration: Evaporate the solvent from the extract using a rotary evaporator at a temperature below 40°C.

-

Storage: Dissolve the resulting carotenoid extract in a known volume of a suitable solvent (e.g., hexane) and store it at -20°C in the dark to prevent degradation.

Quantification of Alpha-Carotene by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method for the separation and quantification of alpha-carotene.

Instrumentation and Conditions:

-

HPLC System: Equipped with a pump, autosampler, and a photodiode array (PDA) or UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of methanol (B129727), methyl-tert-butyl ether (MTBE), and water. A typical starting condition is Methanol:MTBE:Water (81:15:4, v/v/v) changing to a higher concentration of MTBE over the run.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 450 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of alpha-carotene of known concentrations in the mobile phase or a suitable solvent.

-

Sample Preparation: Dilute the extracted sample (from section 3.1) with the mobile phase to a concentration within the linear range of the standard curve. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the alpha-carotene peak in the chromatogram based on its retention time compared to the standard. Quantify the concentration of alpha-carotene in the sample by comparing its peak area to the standard curve.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol describes a common method to evaluate the antioxidant capacity of alpha-carotene.

Materials:

-

Alpha-carotene standard

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

96-well microplate

-

Microplate reader

Procedure:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

-

Sample Preparation: Prepare a series of dilutions of alpha-carotene in methanol.

-

Assay: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each alpha-carotene dilution. For the control, add 100 µL of methanol instead of the sample.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

In Vitro Cell Viability: MTT Assay

This protocol is used to assess the effect of alpha-carotene on the viability of cancer cells in culture.

Materials:

-

Cancer cell line (e.g., human prostate cancer cells, PC-3)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Alpha-carotene

-

Dimethyl sulfoxide (B87167) (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare various concentrations of alpha-carotene in the cell culture medium (with a final DMSO concentration not exceeding 0.1%). Replace the medium in the wells with the medium containing different concentrations of alpha-carotene. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the cells for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Express the cell viability as a percentage of the vehicle control.

Modulation of Cellular Signaling Pathways

Carotenoids, including alpha-carotene, have been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, survival, and antioxidant defense. While much of the research has focused on beta-carotene or carotenoids as a group, the structural similarity of alpha-carotene suggests it likely shares similar mechanisms of action.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. Aberrant activation of this pathway is a hallmark of many cancers. Some studies suggest that carotenoids can inhibit the PI3K/Akt pathway, thereby inducing apoptosis in cancer cells.[9][10]

Figure 2: Potential Inhibition of the PI3K/Akt Pathway by Alpha-Carotene.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses. Depending on the specific MAPK cascade (e.g., ERK, JNK, p38), its activation can lead to either cell survival or apoptosis. Evidence suggests that carotenoids can modulate MAPK signaling, although the effects can be cell-type and context-dependent.[11]

Figure 3: Potential Modulation of the MAPK/ERK Pathway by Alpha-Carotene.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant defense system. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a battery of antioxidant and detoxifying enzymes. Carotenoids have been shown to activate the Nrf2 pathway, thereby enhancing the cell's capacity to combat oxidative stress.

Figure 4: Potential Activation of the Nrf2 Antioxidant Pathway by Alpha-Carotene.

Experimental Workflow Example

The following diagram illustrates a typical workflow for investigating the effects of alpha-carotene on a cancer cell line.

References

- 1. Dietary beta-carotene and alpha-tocopherol combination does not inhibit atherogenesis in an ApoE-deficient mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. beta-Carotene and alpha-tocopherol inhibit the development of atherosclerotic lesions in hypercholesterolemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. β-carotene accelerates resolution of atherosclerosis by promoting regulatory T cell expansion in the atherosclerotic lesion [elifesciences.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Carotenoids as modulators of the PI3K/Akt/mTOR pathway: innovative strategies in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. β-carotene inhibits MAPKs signaling pathways on rat colonic epithelial cells to attenuate TNF-α-induced intestinal inflammation and injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the α-Carotene Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core α-carotene biosynthesis pathway in plants. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in understanding and manipulating this critical metabolic route for applications in agriculture, nutrition, and medicine. This document details the enzymatic steps, key intermediates, and regulatory mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways.

Introduction to α-Carotene Biosynthesis

Carotenoids are a diverse group of isoprenoid pigments synthesized by all photosynthetic organisms, as well as some non-photosynthetic bacteria and fungi. In plants, they play essential roles in photosynthesis, photoprotection, and as precursors to plant hormones like abscisic acid and strigolactones. For human health, carotenoids are important as dietary sources of provitamin A and as antioxidants. The biosynthesis of carotenoids occurs within plastids and begins with the formation of the C40 backbone, phytoene (B131915), from two molecules of geranylgeranyl pyrophosphate (GGPP).

The α-carotene biosynthesis pathway is a crucial branch of the general carotenoid pathway, leading to the production of α-carotene and its derivative, lutein (B1675518), one of the most abundant carotenoids in photosynthetic tissues. The pathway diverges from the β-carotene branch at the cyclization of lycopene (B16060). The coordinated action of two different lycopene cyclases determines the flux towards α-carotene.

The Core Biosynthesis Pathway

The synthesis of α-carotene from the central isoprenoid precursor, isopentenyl pyrophosphate (IPP), involves a series of enzymatic reactions catalyzed by nuclear-encoded enzymes that are localized in the plastids. The pathway can be broadly divided into three stages: formation of the C40 precursor phytoene, desaturation and isomerization to form lycopene, and the subsequent cyclization to form α-carotene.

Formation of 15-cis-Phytoene (B30313)

The initial steps of carotenoid biosynthesis are shared with other isoprenoid-derived molecules and culminate in the formation of the first C40 carotenoid, 15-cis-phytoene.

-

Geranylgeranyl Pyrophosphate Synthase (GGPS): This enzyme catalyzes the condensation of three molecules of isopentenyl pyrophosphate (IPP) with one molecule of its isomer, dimethylallyl pyrophosphate (DMAPP), to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP).[1] GGPPS is a key enzyme that provides the substrate for the synthesis of various isoprenoids, including carotenoids, chlorophylls, and gibberellins.[2][3]

-

Phytoene Synthase (PSY): PSY is the first committed and major rate-limiting enzyme in the carotenoid biosynthesis pathway.[4][5][6][7] It catalyzes the head-to-head condensation of two molecules of GGPP to form 15-cis-phytoene.[5][6] The activity of PSY is highly regulated and is a key control point for the overall flux through the carotenoid pathway.[4][5][6] The enzyme's activity is dependent on the presence of a Mn2+ cofactor.[5][6]

Desaturation and Isomerization to all-trans-Lycopene

The colorless 15-cis-phytoene undergoes a series of desaturation and isomerization reactions to form the red-colored, linear carotenoid, all-trans-lycopene. In plants, this process requires four distinct enzymes.

-

Phytoene Desaturase (PDS): PDS introduces two double bonds into 15-cis-phytoene, leading to the formation of 9,15,9'-tri-cis-ζ-carotene.[8] This reaction involves the transfer of electrons to plastoquinone.

-

ζ-Carotene Desaturase (ZDS): ZDS is a key enzyme that introduces two further double bonds into its substrate.[9] It acts on 9,9'-di-cis-ζ-carotene to produce 7,9,7',9'-tetra-cis-lycopene (prolycopene).[10]

-

Carotenoid Isomerase (CRTISO): This enzyme is essential for the conversion of poly-cis-carotenoids to the all-trans form. Specifically, CRTISO catalyzes the isomerization of 7,9,7',9'-tetra-cis-lycopene to all-trans-lycopene, which is the substrate for the subsequent cyclization reactions.

Cyclization of Lycopene to α-Carotene

The cyclization of the linear all-trans-lycopene is the critical branch point in the carotenoid pathway, leading to the formation of either α-carotene or β-carotene. The synthesis of α-carotene requires the sequential action of two different cyclases.

-

Lycopene ε-cyclase (LCYE): LCYE introduces an ε-ring at one end of the lycopene molecule, forming δ-carotene.[11][12] In most plants, LCYE is a monofunctional enzyme and only adds a single ε-ring.[11][12]

-

Lycopene β-cyclase (LCYB): Following the action of LCYE, LCYB introduces a β-ring at the other end of the δ-carotene molecule, resulting in the formation of α-carotene (β,ε-carotene).[11][12] LCYB can also act on lycopene directly to produce γ-carotene (one β-ring) and subsequently β-carotene (two β-rings).

The relative activities of LCYE and LCYB are a key determinant of the ratio of α-carotene to β-carotene in a particular plant tissue.

Quantitative Data

Quantitative understanding of the α-carotene biosynthesis pathway is crucial for metabolic engineering and drug development. This section summarizes available quantitative data on enzyme kinetics and the concentration of key intermediates.

Enzyme Kinetic Parameters

The following table summarizes the Michaelis-Menten constant (Km) for some of the key enzymes in the pathway. Vmax values are often highly dependent on the specific experimental conditions and are therefore not included.

| Enzyme | Organism/Source | Substrate | Km (µM) | Reference(s) |

| ζ-Carotene Desaturase (ZDS) | Anabaena PCC 7120 | ζ-Carotene | 10 | [13] |

| ζ-Carotene Desaturase (ZDS) | Anabaena PCC 7120 | Neurosporene | 10 | [13] |

Note: Data on the kinetic parameters of many plant carotenoid biosynthesis enzymes are limited due to their membrane-bound nature and the difficulty in their purification and in vitro characterization.

Concentration of Pathway Intermediates

The concentration of carotenoids and their precursors can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following table provides examples of carotenoid concentrations in tomato fruit at different ripening stages.

| Compound | Tomato Ripening Stage | Concentration (mg/100g fresh weight) | Reference(s) |

| Lycopene | Immature Green | 0.01 | [14] |

| Lycopene | Breaker | 0.37 | [14] |

| Lycopene | Firm Red | 4.6 | [14] |

| Lycopene | Overripe | 7.05 | [14] |

| β-Carotene | Green | 0.58 ± 0.09 | [15] |

| β-Carotene | Red | 3.08 ± 0.18 | [15] |

| Lycopene | Green | 0.58 ± 0.09 | [15] |

| Lycopene | Red | 27.11 ± 1.05 | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the α-carotene biosynthesis pathway.

Carotenoid Extraction and Quantification by HPLC

Objective: To extract and quantify carotenoids, including α-carotene and its precursors, from plant tissues.

Materials:

-

Plant tissue (e.g., leaves, fruit)

-

Liquid nitrogen

-

Mortar and pestle or tissue homogenizer

-

Extraction solvent: Acetone or a mixture of hexane (B92381)/acetone/ethanol (e.g., 50/25/25 v/v)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Rotary evaporator or nitrogen stream

-

HPLC system with a C30 reverse-phase column

-

Mobile phase solvents (e.g., methanol (B129727), methyl-tert-butyl ether, water)

-

Carotenoid standards (α-carotene, β-carotene, lutein, lycopene, etc.)

Protocol:

-

Sample Preparation: Harvest and immediately freeze the plant tissue in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

-

Extraction:

-

Transfer a known weight of the powdered tissue (e.g., 100-500 mg) to a centrifuge tube.

-

Add the extraction solvent (e.g., 5 mL of acetone) and vortex vigorously for 1-2 minutes.

-

Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Repeat the extraction process with the pellet until the tissue is colorless.

-

Pool all the supernatants.

-

-

Phase Separation:

-

Add an equal volume of saturated NaCl solution to the pooled extract in a separatory funnel.

-

Add a known volume of a non-polar solvent like hexane or diethyl ether and shake gently to partition the carotenoids into the organic phase.

-

Allow the phases to separate and collect the upper organic phase.

-

Repeat the partitioning step twice more to ensure complete extraction.

-

-

Drying and Concentration:

-

Dry the pooled organic phase by passing it through a column containing anhydrous sodium sulfate.

-

Evaporate the solvent to dryness using a rotary evaporator at low temperature (<40°C) or under a gentle stream of nitrogen.

-

-

HPLC Analysis:

-

Re-dissolve the dried carotenoid extract in a known volume of HPLC mobile phase (e.g., 1 mL of methanol/MTBE).

-

Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

-

Inject the sample into an HPLC system equipped with a C30 column and a photodiode array (PDA) detector.

-

Use a gradient elution program with solvents such as methanol, methyl-tert-butyl ether, and water to separate the different carotenoids.

-

Identify and quantify the carotenoids by comparing their retention times and absorption spectra with those of authentic standards.

-

In Vitro Enzyme Assay for Phytoene Synthase (PSY)

Objective: To measure the enzymatic activity of phytoene synthase in a cell-free system.

Materials:

-

Plant tissue or recombinant PSY enzyme

-

Extraction buffer (e.g., Tris-HCl pH 8.0, with DTT and protease inhibitors)

-

Substrate: Geranylgeranyl pyrophosphate (GGPP)

-

Cofactor: MnCl2

-

Reaction buffer (e.g., Tris-HCl pH 8.0, with DTT and MnCl2)

-

Quenching solution (e.g., methanol/chloroform)

-

Scintillation cocktail and counter (if using radiolabeled substrate) or HPLC system for product analysis

Protocol:

-

Enzyme Preparation:

-

Homogenize fresh plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet the membranes containing PSY.

-

Resuspend the membrane pellet in a minimal volume of reaction buffer. Alternatively, use a purified recombinant PSY enzyme.

-

-

Enzyme Reaction:

-

Set up the reaction mixture in a microcentrifuge tube containing the reaction buffer, MnCl2, and the enzyme preparation.

-

Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the substrate, GGPP. If using a radioactive assay, [14C]-GGPP can be used.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) during which the reaction is linear.

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding a quenching solution such as a mixture of methanol and chloroform.

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the lower organic phase containing the product, phytoene.

-

-

Product Quantification:

-

Radiometric Assay: If [14C]-GGPP was used, quantify the amount of [14C]-phytoene formed by liquid scintillation counting.

-

HPLC Analysis: Dry the organic extract under nitrogen, re-dissolve it in a suitable solvent, and analyze it by HPLC to separate and quantify the phytoene produced.

-

Regulatory Pathways

The biosynthesis of α-carotene is tightly regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational mechanisms. Light is a major environmental signal that controls the expression of carotenoid biosynthesis genes.

Light-Mediated Regulation

Light perception by photoreceptors, such as phytochromes (phy) and cryptochromes (cry), initiates a signaling cascade that modulates the expression of key genes in the α-carotene pathway.

-

Phytochromes and Cryptochromes: These photoreceptors perceive red/far-red and blue light, respectively. Upon light activation, they undergo conformational changes and can translocate to the nucleus to regulate gene expression.

-

Key Transcription Factors:

-

PHYTOCHROME-INTERACTING FACTORS (PIFs): In the dark, PIFs act as repressors of photomorphogenesis, including the suppression of carotenoid biosynthesis genes like PSY.

-

ELONGATED HYPOCOTYL 5 (HY5): In the light, HY5 is stabilized and acts as a positive regulator, promoting the expression of PSY and other genes involved in carotenoid synthesis.

-

The interplay between PIFs and HY5 provides a key mechanism for the light-dependent regulation of the carotenoid pathway.

Visualizations

α-Carotene Biosynthesis Pathway

Caption: The enzymatic pathway of α-carotene biosynthesis in plants.

Light-Mediated Regulation of Phytoene Synthase (PSY)

Caption: Simplified model of light regulation of the PSY gene.

Conclusion

The α-carotene biosynthesis pathway is a fundamental metabolic process in plants with significant implications for plant health and human nutrition. This technical guide has provided a detailed overview of the core pathway, including the enzymes, intermediates, and regulatory networks involved. The presented quantitative data, experimental protocols, and pathway diagrams offer a valuable resource for researchers and professionals seeking to further investigate and manipulate this pathway for various applications. Future research focused on elucidating the kinetic properties of all the pathway enzymes and a more comprehensive quantification of intermediates in different plant species and under various conditions will be crucial for advancing our ability to engineer plants with enhanced nutritional value and stress resilience.

References

- 1. THE CAROTENOID BIOSYNTHETIC PATHWAY: THINKING IN ALL DIMENSIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the GGPP synthase gene family in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants [frontiersin.org]

- 6. Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A ζ-carotene desaturase gene, IbZDS, increases β-carotene and lutein contents and enhances salt tolerance in transgenic sweetpotato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Functional analysis of the beta and epsilon lycopene cyclase enzymes of Arabidopsis reveals a mechanism for control of cyclic carotenoid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Functional analysis of the beta and epsilon lycopene cyclase enzymes of Arabidopsis reveals a mechanism for control of cyclic carotenoid formation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biochemical characterization of purified zeta-carotene desaturase from Anabaena PCC 7120 after expression in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chimie-biologie.ubm.ro [chimie-biologie.ubm.ro]

- 15. researchgate.net [researchgate.net]

A Technical Guide to Alpha-Carotene in Fruits and Vegetables: From Natural Sources to Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alpha-carotene (B108777), a vital provitamin A carotenoid, with a focus on its natural dietary sources, analytical quantification, and metabolic conversion. The information presented herein is intended to support research and development endeavors in nutrition, pharmacology, and related scientific fields.

Introduction

Alpha-carotene is a member of the carotenoid family of pigments, which are synthesized by plants and other photosynthetic organisms. As a provitamin A carotenoid, it can be converted by the human body into retinol (B82714), an active form of vitamin A essential for vision, immune function, and cellular health.[1] This document details the primary fruit and vegetable sources of alpha-carotene, the methodologies for its quantification, and the biochemical pathways governing its metabolism.

Natural Sources of Alpha-Carotene

Alpha-carotene is predominantly found in orange and yellow vegetables. The concentration of this carotenoid can vary significantly depending on the specific cultivar, maturity at harvest, and storage conditions.[2] Carrots, pumpkins, and various types of squash are among the most potent dietary sources of alpha-carotene.[3][4]

Data Presentation: Quantitative Alpha-Carotene Content

The following table summarizes the quantitative alpha-carotene content in a selection of fruits and vegetables. The data is compiled from various scientific studies and databases, including the USDA National Nutrient Database.[5][6] Values are presented in micrograms (µg) per 100 grams of the edible portion.

| Fruit/Vegetable | Alpha-Carotene (µ g/100g ) | References |

| Carrots, raw | 3427 | [7] |

| Carrots, cooked | 3776 | [3] |

| Pumpkin, canned | 2715 | [3] |

| Squash, winter, all varieties, raw | 1130 | [8] |

| Squash, butternut, raw | 1130 | [8] |

| Squash, Hubbard, raw | 820 | [8] |

| Plantain, yellow, raw | 11800 (per plantain) | [9] |

| Tangerines (Mandarin oranges), raw | 101 | [3] |

| Tomatoes, red, ripe, raw | 112 | [8] |

| Sweet potato, raw | 9.3 | [10] |

| Collard greens, raw | 238 | [8] |

| Cabbage, napa, cooked | 49 | [3] |

| Avocado, raw | 28 | [6] |

| Banana, raw | 5 | [6] |

Experimental Protocols for Alpha-Carotene Quantification

The accurate quantification of alpha-carotene in food matrices is crucial for nutritional assessment and research. High-Performance Liquid Chromatography (HPLC) is the most widely accepted and utilized method for the separation and quantification of carotenoids.[2][11][12][13][14]

Sample Preparation and Extraction

A generalized protocol for the extraction of carotenoids from plant tissues is outlined below. This procedure may require optimization based on the specific fruit or vegetable matrix.

-

Homogenization: A representative sample of the fruit or vegetable is homogenized to a fine pulp or powder. For dried samples, grinding is appropriate.

-

Solvent Extraction: The homogenized sample is repeatedly extracted with an organic solvent or a solvent mixture. Common solvents include acetone, ethanol, hexane, and dichloromethane.[11][15] The extraction is typically performed under subdued light to prevent isomerization and degradation of the light-sensitive carotenoids.

-

Saponification (Optional): For samples with high lipid content, a saponification step using potassium hydroxide (B78521) is often employed to remove interfering fats and chlorophylls.[8]

-

Phase Separation: The carotenoid-containing organic layer is separated from the aqueous layer.

-

Drying and Concentration: The organic extract is dried using an anhydrous salt (e.g., sodium sulfate) and then concentrated under a stream of nitrogen gas.

-

Reconstitution: The dried residue is redissolved in a suitable solvent for HPLC analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

The separation and quantification of alpha-carotene are typically achieved using a reverse-phase HPLC system with a C18 or C30 column.[11]

-

Mobile Phase: A gradient or isocratic mobile phase is used to elute the carotenoids. Common mobile phase components include acetonitrile, methanol, and dichloromethane.[16]

-

Detection: A photodiode array (PDA) detector is commonly used, allowing for the identification and quantification of alpha-carotene based on its specific absorption spectrum, with a maximum absorption around 445 nm.[17]

-

Quantification: The concentration of alpha-carotene in the sample is determined by comparing the peak area of the sample chromatogram to that of a known concentration of an alpha-carotene standard.

Metabolic Pathway of Alpha-Carotene

Alpha-carotene serves as a precursor to vitamin A in the human body. The conversion process primarily occurs in the intestines and liver.

Conversion to Retinal

The central step in the metabolism of alpha-carotene is its cleavage to form retinal, a form of vitamin A. This reaction is catalyzed by the enzyme β-carotene 15,15'-monooxygenase (BCO1).[18][19][20] Another enzyme, β-carotene 9',10'-oxygenase (BCO2), can also cleave carotenoids at different positions.[21]

The diagram below illustrates the enzymatic conversion of alpha-carotene to retinal.

Subsequent Metabolic Steps

Once formed, retinal can be either reversibly reduced to retinol or irreversibly oxidized to retinoic acid, both of which are active forms of vitamin A with distinct physiological functions.

The following diagram outlines the experimental workflow for the quantification of alpha-carotene in a fruit or vegetable sample.

Conclusion

This technical guide has provided a detailed overview of alpha-carotene, covering its natural sources, analytical determination, and metabolic significance. The presented data and methodologies offer a valuable resource for researchers and professionals in the fields of nutrition, food science, and drug development. Further research into the bioavailability of alpha-carotene from different food matrices and the regulatory mechanisms of its metabolic pathways will continue to enhance our understanding of this important nutrient.

References

- 1. Carotenoid Content and Profiles of Pumpkin Products and By-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Publication : USDA ARS [ars.usda.gov]

- 4. hort [journals.ashs.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. healthybusiness.co.za [healthybusiness.co.za]

- 7. ars.usda.gov [ars.usda.gov]

- 8. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]

- 9. Vitamin A - Wikipedia [en.wikipedia.org]

- 10. Carotenoid Metabolism at the Intestinal Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carotenoid Extraction from Plant Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. ars.usda.gov [ars.usda.gov]

- 17. researchgate.net [researchgate.net]

- 18. Vitamin A Metabolism: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The conversion of β-carotene to vitamin A in adipocytes drives the anti-obesogenic effects of β-carotene in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. beta-Carotene conversion into vitamin A in human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

A Technical Guide to the Provitamin A Activity of Alpha-Carotene and its Conversion to Retinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the provitamin A activity of alpha-carotene (B108777), its enzymatic conversion to retinol (B82714), and the methodologies used to study these processes. The information is intended for researchers, scientists, and professionals in drug development who are engaged in the study of carotenoid metabolism and vitamin A physiology.

Provitamin A Activity and Conversion Efficiency

Alpha-carotene is a provitamin A carotenoid, meaning it can be enzymatically converted in the body to retinol, the active form of vitamin A. However, its conversion efficiency is lower than that of beta-carotene (B85742). The internationally accepted measure of vitamin A activity is the Retinol Activity Equivalent (RAE), which accounts for the differing bioactivities of various provitamin A carotenoids.

The conversion of dietary alpha-carotene to retinol is influenced by a multitude of factors, including the food matrix, food preparation methods, and the amount of fat consumed with the meal. Genetic variations in the population also play a significant role in the efficiency of this conversion.

Table 1: Quantitative Data on Alpha-Carotene Provitamin A Activity

| Parameter | Value | Reference |

| Retinol Activity Equivalent (RAE) | 24 µg of dietary alpha-carotene is equivalent to 1 µg of retinol. | [1] |

| Comparison with Beta-Carotene (RAE) | 12 µg of dietary beta-carotene is equivalent to 1 µg of retinol. | [2] |

| Enzymatic Cleavage Product | One molecule of alpha-carotene yields one molecule of retinal. | [3] |

| Observed Conversion Efficiency in Humans (from raw carrots) | Alpha-carotene contributed 12-35% of newly converted vitamin A after a meal. | [3] |

| Genetic Influence on Conversion | Common single nucleotide polymorphisms (SNPs) in the BCMO1 gene (e.g., rs6564851, rs7501331, rs12934922) are associated with reduced conversion efficiency. | [4] |

Biochemical Conversion Pathway

The conversion of alpha-carotene to retinol is a multi-step enzymatic process that primarily occurs in the enterocytes of the small intestine, with some activity also found in the liver and other tissues.[2] The key enzyme in this pathway is Beta-carotene 15,15'-oxygenase 1 (BCO1).

The process can be summarized as follows:

-

Uptake: Dietary alpha-carotene is incorporated into mixed micelles in the gut lumen and absorbed by enterocytes, a process facilitated by scavenger receptor class B type I (SR-BI).

-

Cleavage: Inside the enterocyte, BCO1 cleaves the alpha-carotene molecule at the 15,15' double bond. Due to its asymmetrical structure (one beta-ionone (B89335) ring and one alpha-ionone (B122830) ring), this cleavage yields one molecule of retinal and one molecule of alpha-retinal. Alpha-retinal has negligible vitamin A activity.

-

Reduction: The retinal molecule is then reduced to retinol by retinaldehyde reductases.

-

Esterification and Transport: Retinol is esterified to form retinyl esters, which are then incorporated into chylomicrons and transported via the lymphatic system to the liver and other tissues.

Regulation of BCO1 Expression and Activity

The expression and activity of the BCO1 enzyme are tightly regulated to maintain vitamin A homeostasis. This regulation occurs at the transcriptional level and is influenced by dietary factors and genetic makeup.

A key regulator is the intestine-specific homeobox (ISX) transcription factor, which acts as a transcriptional repressor of BCO1. The expression of ISX itself is induced by retinoic acid, a metabolite of vitamin A. This creates a negative feedback loop where high levels of vitamin A lead to the suppression of further provitamin A conversion. Additionally, peroxisome proliferator-activated receptors (PPARs) have been implicated in the regulation of BCO1 expression.

Experimental Protocols

In Vitro Digestion and Caco-2 Cell Uptake Model

This model simulates the digestion and absorption of carotenoids in the human small intestine.

Objective: To assess the bioaccessibility of alpha-carotene from a food matrix and its subsequent uptake by intestinal cells.

Materials:

-

Homogenized food sample containing alpha-carotene

-

Simulated salivary, gastric, and intestinal juices (containing enzymes like pepsin and pancreatin, and bile salts)

-

Caco-2 human intestinal cells (cultured on permeable supports)

-

Cell culture medium

-

HPLC system for carotenoid analysis

Protocol:

-

In Vitro Digestion: a. The food sample is subjected to a sequential digestion process mimicking the oral, gastric, and intestinal phases.[5] b. This involves incubation with simulated digestive juices at physiological pH and temperature. c. After digestion, the mixture is centrifuged to separate the micellar fraction, which contains the bioaccessible carotenoids.

-

Caco-2 Cell Culture: a. Caco-2 cells are seeded on permeable supports and cultured for approximately 21 days to allow for differentiation into a monolayer with enterocyte-like characteristics.[6]

-

Carotenoid Uptake: a. The micellar fraction obtained from the in vitro digestion is applied to the apical side of the differentiated Caco-2 cell monolayer.[7] b. The cells are incubated for a defined period (e.g., 4-6 hours) to allow for carotenoid uptake.

-

Analysis: a. After incubation, the cells are washed, and the carotenoids and their metabolites are extracted. b. The amount of alpha-carotene and retinol in the cell extract is quantified using HPLC.[8]

In Vivo Stable Isotope Tracer Studies in Humans

This method allows for the quantitative measurement of the conversion of dietary alpha-carotene to retinol in the human body.

Objective: To determine the in vivo conversion factor of alpha-carotene to retinol.

Materials:

-

Stable isotope-labeled alpha-carotene (e.g., ¹³C-alpha-carotene)

-

Stable isotope-labeled retinyl acetate (B1210297) (e.g., ¹³C-retinyl acetate) as a reference

-

Test meal

-

Blood collection supplies

-

LC-MS/MS system for isotopic analysis

Protocol:

-

Dosing: a. Fasting subjects consume a test meal containing a known amount of stable isotope-labeled alpha-carotene.[9] b. A known amount of stable isotope-labeled retinyl acetate is co-administered as a reference to account for individual differences in absorption and metabolism.[10]

-

Blood Sampling: a. Serial blood samples are collected over a period of several days to weeks.[11]

-

Sample Processing and Analysis: a. Plasma is separated from the blood samples. b. Lipids, including carotenoids and retinoids, are extracted from the plasma. c. The concentrations of labeled and unlabeled alpha-carotene and retinol are determined using a highly sensitive technique like LC-MS/MS.[10]

-

Data Analysis: a. The area under the curve (AUC) for the plasma concentrations of labeled retinol derived from both the alpha-carotene and the retinyl acetate is calculated. b. The conversion factor is determined by comparing the ratio of the AUCs, taking into account the initial doses of the labeled compounds.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a general workflow for studying alpha-carotene to retinol conversion, combining both in vitro and in vivo approaches.

References

- 1. researchgate.net [researchgate.net]

- 2. Vitamin A - Wikipedia [en.wikipedia.org]

- 3. jpps.ukaazpublications.com [jpps.ukaazpublications.com]

- 4. Bioconversion of dietary provitamin A carotenoids to vitamin A in humans1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of an in vitro digestion method to assess carotenoid bioavailability from meals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Lutein transport by Caco-2 TC-7 cells occurs partly by a facilitated process involving the scavenger receptor class B type I (SR-BI) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HPLC method for the simultaneous determination of beta-carotene, retinol and alpha-tocopherol in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. An LC/MS/MS method for stable isotope dilution studies of β-carotene bioavailability, bioconversion, and vitamin A status in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iaea.org [iaea.org]

In Vitro Antioxidant Mechanisms of Alpha-Carotene: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-carotene (α-carotene), a prominent member of the carotenoid family, is a lipophilic micronutrient recognized for its provitamin A and antioxidant activities. This technical guide provides a comprehensive overview of the in vitro antioxidant mechanisms of α-carotene, focusing on its core functionalities in mitigating oxidative stress. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data, methodologies, and the underlying signaling pathways. The information presented herein is synthesized from peer-reviewed scientific literature to ensure accuracy and depth, with a focus on quantitative data and detailed experimental protocols.

Introduction

Alpha-carotene is a C40 tetraterpenoid hydrocarbon, structurally similar to beta-carotene, but with a different positioning of a double bond in one of its two β-ionone rings. This subtle structural difference influences its biological activity, including its potency as an antioxidant. In vitro studies are fundamental to elucidating the direct chemical and cellular mechanisms by which α-carotene neutralizes reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells and tissues from oxidative damage. This guide will delve into the primary in vitro antioxidant mechanisms of α-carotene, including radical scavenging, metal chelation, and potential modulation of cellular antioxidant defense pathways.

Core Antioxidant Mechanisms and In Vitro Assays

The antioxidant activity of α-carotene has been evaluated using a variety of in vitro assay systems. These assays can be broadly categorized based on their mechanism of action, primarily focusing on hydrogen atom transfer (HAT) and single electron transfer (SET).

Radical Scavenging Activity

Alpha-carotene demonstrates the ability to directly neutralize free radicals, a key aspect of its antioxidant function. This is often assessed through its interaction with stable radical compounds or by its ability to inhibit the oxidation of a substrate.

The DPPH assay is a widely used SET-based method to evaluate the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically. Studies have shown that α-carotene exhibits DPPH radical scavenging activity, particularly at lower concentrations.[1][2] At higher concentrations, pro-oxidant effects and color interference may be observed.[1]

Table 1: DPPH Radical Scavenging Activity of Alpha-Carotene

| Concentration (% w/v) | Scavenging Activity (%) | Reference |

| 0.001 | High | [1][2] |

| 0.005 | Moderate | [1][2] |

| 0.01 | Moderate-Low | [1][2] |

| 0.05 | Low | [1][2] |

| 0.1 | Low | [1][2] |

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants. In the case of α- and β-carotene isolated from crude palm oil, ABTS scavenging activity was notably observed only at a specific higher concentration.[1][2]

Table 2: ABTS Radical Cation Scavenging Activity of Alpha-Carotene

| Concentration (% w/v) | Scavenging Activity | Reference |

| 0.001 | Not significant | [1] |

| 0.005 | Not significant | [1] |

| 0.01 | Not significant | [1] |

| 0.05 | Pro-oxidant effect observed | [1] |

| 0.1 | Commencement of radical-scavenging activity | [1][2] |

Superoxide (B77818) anion (O₂⁻•) is a precursor to more potent ROS. The ability of α-carotene to scavenge this radical is a crucial aspect of its cellular protection mechanism. In vitro studies have demonstrated that α-carotene can efficiently scavenge superoxide anions, with the highest efficacy observed at very low concentrations.[1]

Table 3: Superoxide Anion Scavenging Activity of Alpha-Carotene

| Concentration (% w/v) | Scavenging Efficacy | Reference |

| 0.001 | Utmost efficiency | [1] |

Singlet oxygen (¹O₂) is a high-energy, non-radical form of oxygen that is highly reactive and can cause significant cellular damage. Carotenoids, including α-carotene, are exceptionally efficient quenchers of singlet oxygen, primarily through a physical quenching mechanism involving energy transfer. The rate constants for singlet oxygen quenching by carotenoids are significantly higher than those of other biological antioxidants like α-tocopherol.[3]

Table 4: Singlet Oxygen Quenching Rate Constants (kQ)

| Compound | Solvent/System | kQ (M⁻¹s⁻¹) | Reference |

| Beta-Carotene (structurally similar to Alpha-Carotene) | Ethanol (B145695) | ~10¹⁰ | [3] |

| Alpha-Tocopherol | Ethanol | 3 x 10⁸ | [3] |

Metal Chelating Activity

Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. By chelating these metal ions, antioxidants can prevent this radical formation. Alpha-carotene has been shown to chelate Fe²⁺ ions, with the scavenging efficacy increasing with concentration.[1]

Table 5: Metal Chelating Activity of Alpha-Carotene

| Concentration (% w/v) | Fe²⁺ Chelating Efficacy | Reference |

| 0.001 | High | [1] |

Inhibition of Lipid Peroxidation

Lipid peroxidation is a chain reaction that leads to the degradation of lipids in cell membranes, resulting in cellular damage. Alpha-carotene, being lipophilic, can incorporate into lipid bilayers and protect them from peroxidation initiated by free radicals. Studies have shown that α-carotene can inhibit lipid peroxidation, with higher concentrations demonstrating greater inhibitory effects over time.[1]

Table 6: Inhibition of Lipid Peroxidation by Alpha-Carotene in a Linoleic Acid Emulsion System

| Concentration (% w/v) | Inhibition of Peroxidation (after 24 hours) | Reference |

| 0.1 | ~0.97% | [1] |

Modulation of Cellular Antioxidant Pathways: The Nrf2-ARE Signaling Pathway

Beyond direct radical scavenging, antioxidants can also exert their protective effects by upregulating endogenous antioxidant defense mechanisms. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of certain inducers, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription. These genes include those encoding for enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

While there is substantial evidence for the activation of the Nrf2-ARE pathway by other carotenoids such as lutein (B1675518) and lycopene, direct in vitro evidence for α-carotene is currently limited.[4][5] One study found that β-carotene, which is structurally very similar to α-carotene, had a much smaller effect on ARE activation compared to lycopene.[6] This suggests that α-carotene may be a weak activator of the Nrf2 pathway. However, given its structural similarities to other activating carotenoids, the potential for α-carotene to modulate this pathway, perhaps under specific conditions or in synergy with other compounds, cannot be entirely ruled out and warrants further investigation.

Caption: The Nrf2-ARE signaling pathway and the potential, though likely weak, role of α-carotene.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays discussed in this guide.

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant.

Reagents and Equipment:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or ethanol (spectrophotometric grade)

-

Alpha-carotene standards and test samples

-

UV-Vis spectrophotometer

-

96-well microplate or cuvettes

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in the dark.

-

Prepare various concentrations of α-carotene in a suitable solvent.

-

In a microplate well or cuvette, add a specific volume of the α-carotene solution.

-

Add a defined volume of the DPPH working solution to the sample.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

-

A blank containing the solvent instead of the sample is also measured.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

Caption: Workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay

Principle: This assay measures the reduction of the pre-formed ABTS radical cation by an antioxidant.

Reagents and Equipment:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Ethanol or phosphate-buffered saline (PBS)

-

Alpha-carotene standards and test samples

-

UV-Vis spectrophotometer

Procedure:

-

Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate stock solution (e.g., 2.45 mM) in water.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

On the day of the assay, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a small volume of the α-carotene sample to a defined volume of the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

The percentage of inhibition is calculated using a similar formula as for the DPPH assay.

Ferric Ion (Fe²⁺) Chelating Activity Assay

Principle: This assay measures the ability of an antioxidant to chelate ferrous ions, preventing them from forming a colored complex with an indicator like ferrozine.

Reagents and Equipment:

-

Ferrous chloride (FeCl₂)

-

Ferrozine

-

Alpha-carotene standards and test samples

-

UV-Vis spectrophotometer

Procedure:

-

Mix the α-carotene sample with a solution of FeCl₂.

-

Initiate the reaction by adding ferrozine.

-

After incubation at room temperature, measure the absorbance of the Fe²⁺-ferrozine complex at approximately 562 nm.

-

A lower absorbance indicates a higher metal chelating activity.

-

The percentage of chelation is calculated as: % Chelation = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without sample) and A_sample is the absorbance of the sample.

Conclusion

Alpha-carotene is a potent in vitro antioxidant that operates through multiple mechanisms. Its primary mode of action is direct radical scavenging, effectively neutralizing DPPH, ABTS (at specific concentrations), and superoxide radicals. Its lipophilic nature also allows it to protect against lipid peroxidation within membrane models. Furthermore, α-carotene exhibits metal chelating properties, which can prevent the initiation of oxidative chain reactions. While direct evidence for its strong activation of the Nrf2-ARE pathway is lacking, and it is likely a weaker inducer than other carotenoids, its multifaceted antioxidant capabilities make it a significant compound in the defense against oxidative stress. This technical guide provides a foundational understanding of these mechanisms and the experimental approaches to their study, serving as a valuable resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development. Further in vitro studies, particularly those investigating its effects on cellular signaling pathways in various cell types, will continue to refine our understanding of the full spectrum of alpha-carotene's biological activities.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Lycopene Inhibits IL-6 Expression by Upregulating NQO1 and HO-1 via Activation of Nrf2 in Ethanol/Lipopolysaccharide-Stimulated Pancreatic Acinar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carotenoids activate the antioxidant response element transcription system - PubMed [pubmed.ncbi.nlm.nih.gov]

alpha-carotene vs beta-carotene structural differences

An In-depth Technical Guide to the Structural and Functional Differences Between Alpha-Carotene (B108777) and Beta-Carotene (B85742)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-carotene and beta-carotene are prominent isomeric carotenoids found in a variety of fruits and vegetables, serving as crucial dietary precursors to vitamin A. Despite sharing the same chemical formula, C40H56, their distinct structural arrangements lead to significant differences in their biological activities, particularly in their efficacy as a source of retinol (B82714). This technical guide provides a detailed examination of the core structural distinctions between these two molecules, summarizes their key quantitative differences, and outlines the primary experimental protocols for their differentiation and analysis.

Core Structural Differences

Alpha-carotene and beta-carotene are tetraterpenoids, synthesized from eight isoprene (B109036) units.[1] The fundamental difference between them lies in the structure of their terminal rings, known as ionone (B8125255) rings.

-

Beta-Carotene (β,β-carotene) : This is a symmetric molecule characterized by the presence of two beta-ionone rings (β-rings) at both ends of its polyene chain.[1]

-

Alpha-Carotene (β,ε-carotene) : This molecule is asymmetric. It possesses one β-ring at one end and one epsilon-ionone ring (ε-ring) at the opposite end.[1][2] The ε-ring differs from the β-ring in the position of one carbon-carbon double bond, which is shifted out of conjugation with the main polyene chain. This subtle shift is the root of their differing biological properties.

Comparative Quantitative Data

The structural isomerism directly impacts the physicochemical and biological properties of alpha- and beta-carotene. Key quantitative differences are summarized below.

| Property | Beta-Carotene | Alpha-Carotene | Reference(s) |

| Molecular Formula | C40H56 | C40H56 | [1] |

| Molar Mass | ~536.87 g/mol | ~536.87 g/mol | [3] |

| Provitamin A Activity | High (yields 2 retinol molecules) | Moderate (yields 1 retinol molecule) | [4][5] |

| Retinol Activity Equivalent (RAE) | 1 µg RAE = 12 µg dietary β-carotene | 1 µg RAE = 24 µg dietary α-carotene | [3][5] |

| Antioxidant Capacity | Varies by assay; high ROO● scavenging | Varies by assay; generally comparable | [6][7] |

| UV-Vis λmax (in Hexane) | ~453 nm, ~482 nm | ~444 nm, ~473 nm | [6][8] |

Metabolic Pathway: Conversion to Retinol (Vitamin A)

The most significant functional difference between the two carotenes is their potential to form vitamin A. This conversion is primarily mediated by the enzyme β-carotene 15,15'-monooxygenase (BCO1) in the intestinal mucosa.[3][5]

The presence of a β-ring is a prerequisite for enzymatic cleavage to yield retinal. Since beta-carotene has two β-rings, symmetrical cleavage at the central C15-C15' double bond produces two molecules of retinal, which are subsequently reduced to retinol (Vitamin A).[4] In contrast, alpha-carotene, with only one β-ring, can only be cleaved to produce a single molecule of retinal.[4]

Experimental Protocols for Differentiation

Accurate differentiation and quantification of alpha- and beta-carotene are critical for research and quality control. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a robust method for separating these isomers based on their slight differences in polarity.

Detailed Methodology:

-

Sample Preparation (Saponification & Extraction):

-

Weigh approximately 1-5 g of homogenized sample into a flask.

-

Add 50 mL of ethanol (B145695) containing 0.1% ascorbic acid (as an antioxidant).

-

Add 10 mL of 50% (w/v) potassium hydroxide.

-

Blanket the flask with nitrogen, seal, and saponify in a shaking water bath at 60°C for 45-60 minutes to hydrolyze carotenoid esters.

-

Cool the sample and transfer to a separatory funnel.

-

Extract the carotenoids by partitioning three times with 50 mL of n-hexane.

-

Pool the hexane (B92381) fractions, wash with deionized water until neutral pH is achieved, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen at <40°C.

-

Reconstitute the residue in a known volume (e.g., 1-2 mL) of the mobile phase. Filter through a 0.45 µm syringe filter prior to injection.

-

-

Chromatographic Conditions:

-

Instrument: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size). C30 columns offer excellent shape selectivity for long-chain isomers.

-

Mobile Phase: Isocratic elution with a mixture of Methanol:Acetonitrile:Dichloromethane (e.g., 50:40:10 v/v/v).[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Column Temperature: 25°C.

-

Detection Wavelength: 450 nm.[10]

-

Injection Volume: 20 µL.

-

Identification & Quantification: Isomers are identified by comparing retention times with certified standards. Quantification is performed using an external calibration curve generated from the standards.

-

Mass Spectrometry (MS)

Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides definitive structural confirmation. Atmospheric Pressure Chemical Ionization (APCI) is a highly effective ionization source for these nonpolar molecules.

The key to differentiation lies in the fragmentation patterns of the ionone rings. During positive ion APCI-MS/MS, a characteristic fragment ion is observed for alpha-carotene that is absent in the beta-carotene spectrum.

-

Alpha-Carotene: Produces an abundant fragment ion at m/z 123 . This corresponds to the α-ionone moiety and its formation is stabilized by the endocyclic double bond position.[11][12]

-

Beta-Carotene: Does not produce a significant ion at m/z 123. Its fragmentation pattern is characterized by other ions, such as those resulting from losses from the polyene chain.[11][12]

This distinct fragmentation provides an unambiguous method for distinguishing the two isomers, even when they co-elute chromatographically.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For absolute structural elucidation and stereochemical assignment, 1H and 13C NMR spectroscopy are indispensable, though they require larger quantities of purified material.[13] The complex spectra are analyzed to confirm the specific arrangement of protons and carbons, definitively identifying the ε-ring in alpha-carotene versus the two symmetric β-rings in beta-carotene.[13][14]

Conclusion

While alpha- and beta-carotene are closely related isomers, the positional difference of a single double bond in one terminal ring fundamentally alters their molecular symmetry and biological function. Beta-carotene's symmetrical structure with two β-rings makes it a more potent precursor to vitamin A. Understanding these structural nuances is essential for accurate nutritional assessment, the development of functional foods, and drug discovery programs targeting pathways involving retinoids. The analytical methodologies outlined herein, particularly HPLC and MS/MS, provide the necessary tools for researchers to reliably differentiate and quantify these vital micronutrients.

References

- 1. Carotene - Wikipedia [en.wikipedia.org]

- 2. brainly.in [brainly.in]

- 3. β-Carotene - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Vitamin A - Wikipedia [en.wikipedia.org]

- 6. In Vitro Antioxidative Evaluation of α- and β-Carotene, Isolated from Crude Palm Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant Activity of β-Carotene Compounds in Different in Vitro Assays | MDPI [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. myfoodresearch.com [myfoodresearch.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry of Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

- 14. prumlab.yale.edu [prumlab.yale.edu]

Beyond Vitamin A: A Technical Guide to the Diverse Biological Functions of Alpha-Carotene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-carotene (B108777), a prominent member of the carotenoid family, has long been recognized for its role as a precursor to vitamin A. However, a growing body of scientific evidence reveals a spectrum of biological activities that extend far beyond this classical function. This technical guide provides an in-depth exploration of the non-pro-vitamin A roles of alpha-carotene, with a focus on its antioxidant, anti-cancer, cardioprotective, and immunomodulatory functions. By delving into the underlying molecular mechanisms, summarizing key quantitative data, and detailing relevant experimental protocols, this document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of alpha-carotene.

Antioxidant Properties of Alpha-Carotene

Alpha-carotene's potent antioxidant activity is a cornerstone of its health-promoting effects, contributing to the mitigation of oxidative stress implicated in numerous chronic diseases.

Mechanisms of Antioxidant Action

Alpha-carotene exerts its antioxidant effects through several mechanisms:

-

Scavenging of Reactive Oxygen Species (ROS): The conjugated double bond system in the alpha-carotene molecule enables it to effectively quench singlet oxygen and scavenge other reactive oxygen species, thereby preventing cellular damage.

-

Modulation of the Nrf2-ARE Pathway: Alpha-carotene has been implicated in the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.

Figure 1: Alpha-carotene's modulation of the Nrf2-ARE pathway.

Quantitative Antioxidant Activity

The antioxidant capacity of alpha-carotene has been quantified using various in vitro assays. The data below summarizes typical findings, though values can vary based on experimental conditions.

| Assay | Method | Result | Reference |

| DPPH Radical Scavenging | Measures the ability to donate a hydrogen atom or electron to the stable DPPH radical. | Alpha-carotene demonstrates significant scavenging activity, which can be concentration-dependent. | [1][2] |

| ABTS Radical Cation Scavenging | Measures the ability to scavenge the ABTS radical cation. | Alpha-carotene shows scavenging activity, particularly at higher concentrations. | [1] |

Anti-Cancer Effects of Alpha-Carotene

Alpha-carotene has demonstrated promising anti-cancer properties in numerous preclinical studies, acting through multiple mechanisms to inhibit tumor growth and progression.

Inhibition of Cancer Cell Proliferation and Induction of Cell Cycle Arrest

Alpha-carotene has been shown to inhibit the proliferation of various cancer cell lines. A notable example is its effect on human neuroblastoma GOTO cells, where it was found to be approximately 10 times more inhibitory than beta-carotene. This inhibition is associated with the suppression of N-myc messenger RNA levels and an arrest of the cells in the G0-G1 phase of the cell cycle.

Enhancement of Gap Junctional Intercellular Communication (GJIC)

A key mechanism underlying the anti-cancer effects of alpha-carotene is its ability to enhance gap junctional intercellular communication (GJIC). GJIC is crucial for maintaining tissue homeostasis and is often downregulated in cancer cells. Alpha-carotene can upregulate the expression of connexin proteins, such as Connexin 43 (Cx43), which form the channels for intercellular communication.[3] This restoration of communication can help to control cell growth and inhibit the proliferation of malignant cells.[3][4]

Figure 2: Alpha-carotene enhances gap junctional intercellular communication.

Modulation of Inflammatory Pathways

Chronic inflammation is a well-established driver of cancer. Carotenoids, including alpha-carotene, have been shown to modulate inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. By inhibiting the activation of NF-κB, alpha-carotene can potentially reduce the expression of pro-inflammatory genes that contribute to tumorigenesis.

Figure 3: Potential inhibition of the NF-κB pathway by alpha-carotene.

Quantitative Data on Anti-Cancer Effects

While extensive quantitative data specifically for alpha-carotene is still emerging, the following table summarizes key findings from in vitro studies.

| Cell Line | Effect | Concentration/Dose | Reference |

| Human neuroblastoma GOTO | Inhibition of proliferation, G0-G1 cell cycle arrest | Dose-dependent | Not specified |

| Various cancer cell lines | Cytotoxic effects (IC50 values for some carotenoids available, but specific data for alpha-carotene is limited) | Varies by cell line and carotenoid | [1][5] |

Cardiovascular Health Benefits

Epidemiological studies have consistently linked higher circulating levels of alpha-carotene with a reduced risk of cardiovascular disease (CVD) and all-cause mortality.

Mechanisms of Cardioprotection

The cardioprotective effects of alpha-carotene are likely multifactorial and include:

-

Reduction of Oxidative Stress: By neutralizing ROS, alpha-carotene can help prevent the oxidation of low-density lipoprotein (LDL) cholesterol, a key event in the development of atherosclerosis.

-

Anti-inflammatory Action: As mentioned previously, the modulation of inflammatory pathways like NF-κB can reduce the chronic inflammation that contributes to cardiovascular disease.

-

Improvement of Endothelial Function: While more research is needed, carotenoids may help improve the function of the endothelium, the inner lining of blood vessels.

Quantitative Data on Cardiovascular Risk Reduction

The following table summarizes findings from observational studies on the association between alpha-carotene levels and cardiovascular outcomes.

| Study Population | Outcome | Finding | Reference |

| Middle-aged and older women | Cardiovascular disease | Higher plasma levels of α-carotene were associated with a lower risk of CVD. | [6] |

| General adult population | Cardiovascular disease | Increased blood levels of α-carotene were associated with beneficial changes in heart rate variability. | [7] |

| Middle-aged and older adults with metabolic syndrome | CVD mortality | A significant association was observed between the second quartile of α-carotene and reduced CVD mortality compared to the first quartile. | [8] |

Immunomodulatory and Neuroprotective Effects

Emerging research suggests that alpha-carotene also plays a role in modulating the immune system and protecting against age-related cognitive decline.

Immune System Modulation

Carotenoids, including alpha-carotene, have been shown to enhance various aspects of immune function.[9] These effects may be independent of their pro-vitamin A activity and are thought to involve the modulation of lymphocyte proliferation and cytokine production.[10][11] However, more research is needed to specifically delineate the immunomodulatory roles of alpha-carotene.

Cognitive Function

Higher circulating levels of alpha-carotene have been associated with better cognitive function in older adults. This neuroprotective effect is likely linked to its antioxidant and anti-inflammatory properties, which can help protect the brain from oxidative damage and inflammation that contribute to cognitive decline.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the biological functions of alpha-carotene.

Quantification of Alpha-Carotene in Biological Samples

Method: High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection